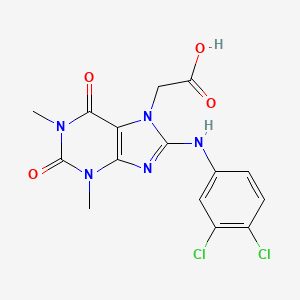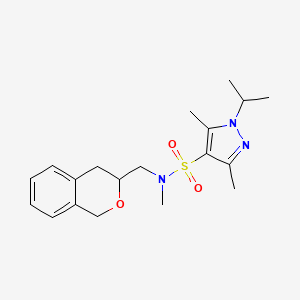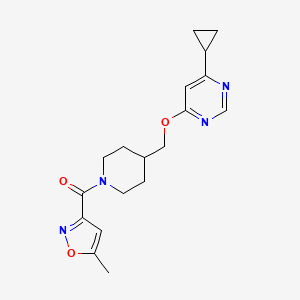![molecular formula C13H16O4 B2722227 3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid CAS No. 1909308-82-2](/img/structure/B2722227.png)
3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid” is a chemical compound with the CAS Number: 1909308-82-2 . It has a molecular weight of 236.27 . The compound is a derivative of benzoic acid, where a tert-butoxycarbonyl (BOC) group is attached .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzoic acid core, a tert-butoxy group, and a carbonyl group . The InChI code for this compound is 1S/C13H16O4/c1-8-5-9 (11 (14)15)7-10 (6-8)12 (16)17-13 (2,3)4/h5-7H,1-4H3, (H,14,15) .Chemical Reactions Analysis
The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Bismuth-Based Cyclic Synthesis : 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a derivative of the target compound, can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).
- Electrochemical Synthesis : Electrochemical methods can synthesize certain benzoxazole derivatives, like 2-arylbenzoxazoles, using electrogenerated 3,5-di-tert-butyl-1,2-benzoquinone, which is related to the target compound (Salehzadeh, Nematollahi & Hesari, 2013).
Antioxidant Activity
- Antioxidant Synthesis : The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, related to the target compound, demonstrates significant antioxidant activity (Shakir, Ariffin & Abdulla, 2014).
Pharmacological Applications
- Inhibitory Properties : Synthesis of tert-butyl esters of 3-(dihydroxybenzoyloxy)methyl- and 3-(diacetoxybenzoyloxy)methyl-7α-chlorocephalosporanic acid sulfones, related to the target compound, exhibit elastase-inhibiting properties (Grigan et al., 2000).
Chemical Reactivity and Stability
- Reactivity with Alcohols : The decomposition of peroxybenzoic acid, related to the target compound, in alcohols like tert-butyl alcohol, showcases the reactivity and stability of these compounds in different solvents (TokumaruKatsumi, SimamuraOsamu & FukuyamaMasaru, 1962).
Mechanistic Studies
Mechanism in Organic Synthesis : Aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction in the presence of carbon dioxide demonstrates a mechanistic approach in organic synthesis (Katayama, Senboku & Hara, 2016).
Steric Effects in Chemical Reactions : Steric effects and steric inhibition of resonance in tert‐Butylbenzoic acids, which are structurally related to the target compound, show how steric factors influence chemical reactions and ionization (Kulhanek et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-5-9(11(14)15)7-10(6-8)12(16)17-13(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTACSGWVINDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)
![2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2722145.png)
![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)
![2-fluoro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2722148.png)

![1-Azaspiro[5.5]undecane;hydrochloride](/img/structure/B2722152.png)

![ethyl 4-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2722156.png)
![3-Cyclopropylimidazo[1,5-a]pyridine](/img/structure/B2722158.png)


![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2722164.png)

![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)